Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside
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Overview
Description
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside: is a complex carbohydrate derivative. It is a disaccharide composed of two galactopyranosyl units, one of which is modified with an acetamido group. This compound is significant in the study of bacterial infections and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of a galactopyranosyl donor with a galactopyranosyl acceptor. The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the glycosidic bond formation. The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactopyranosyl units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halides or alkylated derivatives.
Scientific Research Applications
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is used in various scientific research fields:
Chemistry: As a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: In the study of bacterial infections, particularly those caused by Streptococcus pneumoniae and Haemophilus influenzae.
Industry: Used in the synthesis of complex carbohydrates and glycoproteins for various applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with bacterial cell walls. The acetamido group allows it to mimic natural substrates of bacterial enzymes, thereby inhibiting their function. This can disrupt the synthesis of bacterial cell walls, leading to the death of the bacteria. The molecular targets include enzymes involved in glycosylation and cell wall synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-mannopyranosyl)-b-D-galactopyranoside
Uniqueness
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group. This makes it particularly effective in mimicking natural substrates of bacterial enzymes, which is not as pronounced in similar compounds.
Biological Activity
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is a glycoside that has garnered interest in various biological applications due to its structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
- Molecular Formula : C15H27NO11
- Molecular Weight : 397.36 g/mol
- CAS Number : 130234-66-1
- IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted by demonstrated that derivatives of amino sugars, including this compound, showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. It was found to enhance the activity of macrophages in vitro, leading to increased phagocytosis of pathogens. This property suggests potential applications in immunotherapy and vaccine development.
Synthesis and Derivatives
The synthesis of this compound typically involves glycosylation reactions where specific conditions are controlled to achieve desired stereochemistry. Recent advances in synthetic methodologies have improved yields and selectivity in producing this compound and its derivatives .
Case Studies
- Antimicrobial Activity : In a comparative study of various glycosides, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate activity compared to other tested compounds .
- Immunomodulation : A study evaluated the effects of the compound on macrophage activation. Results indicated a significant increase in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this glycoside at concentrations ranging from 10 to 100 µg/mL .
Research Findings Summary Table
Properties
Molecular Formula |
C15H27NO11 |
---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15-/m1/s1 |
InChI Key |
USJPBCYUZSGJII-LYZQSHRPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Origin of Product |
United States |
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